2-(2-{[allyl(2-methylbenzyl)amino]methyl}phenoxy)ethanol
Overview
Description
2-(2-{[allyl(2-methylbenzyl)amino]methyl}phenoxy)ethanol, commonly known as AM404, is a well-known bioactive compound that has been extensively studied for its various biological and pharmacological properties. This compound is synthesized by the condensation of 2-(2-hydroxyethoxy)phenol and allyl(2-methylbenzyl)amine. AM404 is a potent inhibitor of the anandamide transporter, which is responsible for the reuptake of anandamide, a neurotransmitter that is involved in the regulation of pain, appetite, and mood.
Mechanism of Action
AM404 is a potent inhibitor of the anandamide transporter, which is responsible for the reuptake of anandamide. Anandamide is an endogenous cannabinoid that is involved in the regulation of pain, appetite, and mood. By inhibiting the anandamide transporter, AM404 increases the levels of anandamide in the brain, leading to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
AM404 has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. AM404 has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Furthermore, AM404 has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
AM404 has several advantages and limitations for lab experiments. Its potent analgesic and anti-inflammatory properties make it an ideal candidate for the study of pain and inflammation. However, its low solubility in water and its instability in solution make it difficult to work with in certain experimental setups. Furthermore, its potent effects on the endocannabinoid system may complicate the interpretation of results in certain experiments.
Future Directions
There are several future directions for the study of AM404. One area of research is the development of new analogs of AM404 with improved pharmacological properties. Another area of research is the study of the role of AM404 in the regulation of appetite and metabolism. Furthermore, the potential therapeutic applications of AM404 in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease warrant further investigation.
Scientific Research Applications
AM404 has been extensively studied for its various biological and pharmacological properties. It has been found to have analgesic, anti-inflammatory, and neuroprotective properties. AM404 has also been shown to inhibit the growth of cancer cells and to have anticonvulsant properties. Furthermore, AM404 has been found to have potential therapeutic applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
2-[2-[[(2-methylphenyl)methyl-prop-2-enylamino]methyl]phenoxy]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-3-12-21(15-18-9-5-4-8-17(18)2)16-19-10-6-7-11-20(19)23-14-13-22/h3-11,22H,1,12-16H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQRRRYMERDJRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CC=C)CC2=CC=CC=C2OCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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